molecular formula C12H14N4O2S B6537136 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172963-77-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537136
CAS No.: 1172963-77-7
M. Wt: 278.33 g/mol
InChI Key: NPVBKTXBWCQZIZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as 5-acetyl-4-methyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for various receptors in the body, and its potential for use in drug development and laboratory experiments.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. The compound has been shown to bind to the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes, such as memory, learning, and motor control. The compound has also been shown to bind to other receptors, such as the 5-HT1A serotonin receptor, and has been studied for its potential to be used in the development of drugs that target these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide are not yet fully understood. However, the compound has been studied for its potential to modulate the activity of various receptors in the body, such as the muscarinic acetylcholine receptor and the 5-HT1A serotonin receptor. The compound has been shown to have the ability to bind to these receptors and modulate their activity, which can lead to changes in physiological processes such as memory, learning, and motor control.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide in laboratory experiments include its high yield in the synthesis process, its ability to bind to various receptors in the body, and its potential for use in drug development. The limitations of using this compound in laboratory experiments include its potential for toxicity, its lack of specificity for certain receptors, and its potential for off-target effects.

Future Directions

The potential future directions for the use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide include further research into its mechanism of action, its potential for use in drug development, its potential for use in laboratory experiments, and its potential for use in other applications such as medical imaging. Additionally, further research into the safety and efficacy of this compound is needed in order to fully understand its potential for use in various applications.

Synthesis Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide has been studied extensively. The compound can be synthesized through a multi-step process that involves the reaction of 4-methyl-1,3-thiazol-2-amine with 5-acetyl-1-ethyl-1H-pyrazole-5-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is catalyzed by a palladium catalyst and yields the desired compound in a high yield.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamideethyl-1,3-thiazol-2-yl-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for various receptors in the body, including the muscarinic acetylcholine receptor. The compound has also been studied for its potential to be used in drug development, as it has been shown to have the ability to bind to certain receptors and modulate their activity.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-4-16-9(5-6-13-16)11(18)15-12-14-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVBKTXBWCQZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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